Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol . It is known for its unique structure, which includes a trifluorophenyl group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate typically involves the esterification of 2-chloro-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluorophenyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its reactivity and allows it to participate in various chemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate: Similar structure but with different fluorine substitution pattern.
Methyl 2-chloro-2-(2,3,4-trifluorophenyl)acetate: Another isomer with a different arrangement of fluorine atoms.
Uniqueness
Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)8(10)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLWAISVWFQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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